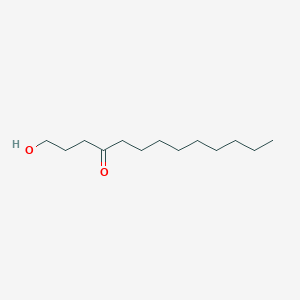
1-Hydroxytridecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxytridecan-4-one is synthesized through a pyridoxal phosphate-dependent acyl-CoA transferase reaction. The enzyme CqsA catalyzes the reaction between (S)-2-aminobutyrate and decanoyl coenzyme A to produce 3-aminotridecan-4-one, which is subsequently converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis using CqsA could be scaled up for industrial applications. This would involve optimizing the reaction conditions and enzyme production to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxytridecan-4-one primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is a secondary alcohol.
Substitution: The major products are halogenated derivatives of this compound.
Scientific Research Applications
1-Hydroxytridecan-4-one has several applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and bacterial communication.
Mechanism of Action
1-Hydroxytridecan-4-one exerts its effects by binding to the sensor kinase CqsS in Vibrio cholerae. This binding inhibits the autokinase activity of CqsS, leading to a cascade of signaling events that regulate gene expression related to virulence and biofilm formation . The molecular targets include various transcription factors and regulatory proteins involved in quorum sensing pathways.
Comparison with Similar Compounds
(S)-3-Hydroxytridecan-4-one: A stereoisomer with similar quorum sensing activity.
3-OH Butanoyl Homoserine Lactone (3-OH-BHL): A quorum sensing molecule used by Vibrio harveyi.
Uniqueness: 1-Hydroxytridecan-4-one is unique due to its specific role in Vibrio cholerae quorum sensing. Unlike other autoinducers, it has a distinct structure and mechanism of action that make it a potent regulator of virulence and biofilm formation in this pathogen .
Properties
CAS No. |
77328-82-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
1-hydroxytridecan-4-one |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h14H,2-12H2,1H3 |
InChI Key |
LNTIUYMOFOYTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















